molecular formula C13H18BrNO2S B3260470 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine CAS No. 330830-29-0

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B3260470
CAS No.: 330830-29-0
M. Wt: 332.26 g/mol
InChI Key: IQTIUSOGPKXHFB-UHFFFAOYSA-N
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Description

“1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperidine” is a chemical compound with the molecular formula C11H14BrNO2S and a molecular weight of 304.20 . It belongs to the family of pyrrolidine derivatives.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring substituted with a sulfonyl group that is further substituted with a 5-bromo-2-methylphenyl group .

Scientific Research Applications

Antibacterial Applications

One significant area of application for this compound and its derivatives is in the development of antibacterial agents. Derivatives of this compound have been synthesized and evaluated for their antibacterial efficacy. For instance, derivatives have been prepared through a multi-step synthesis involving the formation of heterocyclic 1,3,4-oxadiazole nucleophiles, followed by reaction with an electrophile synthesized from 4-methylpiperidine. These compounds have demonstrated valuable antibacterial properties, indicating their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Anticancer Activity

Another research application of this compound lies in its potential for anticancer activity. Derivatives containing the phenylaminosulfanyl moiety have been synthesized and shown to exhibit potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. This indicates that modifications of the compound could lead to effective anticancer agents (Ravichandiran et al., 2019).

Synthesis of Heterocyclic Compounds

The compound also serves as a precursor in the synthesis of heterocyclic compounds, which are vital in medicinal chemistry for their therapeutic potential. Research has shown the effectiveness of using this compound for synthesizing substituted 1,3,4-oxadiazole derivatives, which have been assessed for their antibacterial and anti-enzymatic activities. These derivatives have shown moderate to excellent inhibition against the studied bacteria and enzymes, suggesting their relevance in developing new therapeutic agents (Rehman et al., 2019).

Role in Organic Synthesis

Furthermore, this compound and its related derivatives have applications in organic synthesis, particularly in the preparation of multi-functionalized sulfones. These compounds can undergo reactions with various electrophiles and nucleophiles, leading to the synthesis of highly functionalized sulfones. Such compounds are of interest for further chemical transformations and could have potential applications in the synthesis of complex organic molecules (Auvray et al., 1985).

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonyl-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-10-5-7-15(8-6-10)18(16,17)13-9-12(14)4-3-11(13)2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTIUSOGPKXHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974058
Record name 1-(5-Bromo-2-methylbenzene-1-sulfonyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5850-40-8
Record name 1-(5-Bromo-2-methylbenzene-1-sulfonyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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